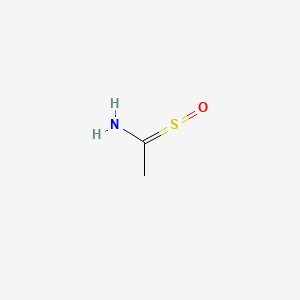

Thioacetamide-S-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 371202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

2669-09-2 |

|---|---|

Formule moléculaire |

C2H5NOS |

Poids moléculaire |

91.13 g/mol |

Nom IUPAC |

1-sulfinylethanamine |

InChI |

InChI=1S/C2H5NOS/c1-2(3)5-4/h3H2,1H3 |

Clé InChI |

DRLWOIKWASTVIQ-UHFFFAOYSA-N |

SMILES |

CC(=S=O)N |

SMILES canonique |

CC(=S=O)N |

Autres numéros CAS |

2669-09-2 |

Synonymes |

thioacetamide sulfoxide thioacetamide-S-oxide |

Origine du produit |

United States |

Significance of Thioacetamide S Oxide in Chemical Pathways

Thioacetamide-S-oxide is a central molecule in the metabolic activation of thioacetamide (B46855), a process involving sequential oxidation. nih.govacs.org This bioactivation is a prerequisite for the chemical reactivity that characterizes the biological impact of thioacetamide. nih.govacs.org

The primary pathway involves a two-step S-oxidation process. nih.gov Initially, thioacetamide is metabolized by cytochrome P450 enzymes, particularly CYP2E1, to form this compound. nih.govinvivochem.com TASO is a stable and isolable intermediate in this pathway. nih.govlookchem.comtoxicology.org Subsequently, TASO undergoes a second oxidation, also mediated by monooxygenases, to produce the highly reactive Thioacetamide-S,S-dioxide (TASO2). nih.govacs.orginvivochem.com

TASO2, or its tautomer acetimidoyl sulfinic acid, is considered the ultimate reactive metabolite. nih.govresearchgate.net It is this species that readily reacts with biological nucleophiles, such as the lysine (B10760008) side chains on cellular proteins, leading to the formation of covalent adducts. nih.govacs.org This acylation of proteins is a key event in the mechanism of action. nih.gov

In addition to mammalian metabolism, TASO has been identified as an intermediate in the degradation of thioacetamide by bacteria. ethz.chasm.org For instance, the bacterium Ralstonia pickettii can metabolize thioacetamide, with TASO being detected as a transient species in the degradation pathway. asm.org This suggests a broader significance of TASO in microbial metabolic processes involving thioamides. ethz.ch

The metabolic conversion of thioacetamide also involves a futile redox cycle. nih.govnih.gov Research has shown that in isolated liver cells (hepatocytes), TASO can be reduced back to thioacetamide. nih.govacs.org This back-reduction, coupled with the potent inhibition of TASO's further oxidation by thioacetamide itself, creates a complex metabolic interplay. nih.gov

Table 1: Metabolic Pathway of Thioacetamide

| Step | Reactant | Enzyme/Mediator | Product | Significance |

|---|---|---|---|---|

| Oxidation 1 | Thioacetamide (TA) | Cytochrome P450 (e.g., CYP2E1) | This compound (TASO) | Formation of a stable intermediate. nih.govinvivochem.com |

| Oxidation 2 | This compound (TASO) | Monooxygenases | Thioacetamide-S,S-dioxide (TASO2) | Formation of the ultimate reactive metabolite. nih.govacs.org |

| Adduct Formation | Thioacetamide-S,S-dioxide (TASO2) | Cellular Proteins (e.g., Lysine residues) | Protein Adducts | Covalent modification of biological macromolecules. nih.govacs.org |

| Back-Reduction | This compound (TASO) | Hepatocytes | Thioacetamide (TA) | Contributes to a futile redox cycle. nih.govacs.org |

Historical Perspectives on Thioacetamide S Oxide Investigation Pre Prohibited Data Era

The investigation of thioacetamide's biological effects dates back to the 1940s. nih.govacs.orgnih.gov However, the focused study on its metabolites, particularly Thioacetamide-S-oxide, gained momentum later. A pivotal figure in the early chemistry of thioamide S-oxides was Walter, who pioneered their synthesis and characterization. semanticscholar.orgtandfonline.com In his "Habilitationsschrift," Walter described the oxidation of thioacetamide (B46855) and fully characterized the resulting product as this compound, establishing its structure over its potential tautomer, thioperimidic acid. tandfonline.com His work demonstrated that TASO is a relatively stable compound. semanticscholar.org

In the 1970s, researchers like Porter and Neal made significant contributions to understanding the metabolic fate of thioacetamide. toxicology.org Their work established that TASO is an obligatory intermediate in the metabolic conversion of thioacetamide. researchgate.netnih.gov They demonstrated that both the initial oxidation of thioacetamide to TASO and the subsequent oxidation of TASO are catalyzed, at least in part, by cytochrome P-450-containing monooxygenase systems. toxicology.orgresearchgate.netnih.gov These studies also noted that while TASO is chemically stable enough to be isolated, it is a more potent hepatotoxin than thioacetamide itself, suggesting it undergoes further metabolic activation to exert its effect. annualreviews.org

These early investigations were crucial in shifting the focus from the parent compound, thioacetamide, to its oxidized metabolites as the key players in its mechanism of action. The ability to synthesize and isolate TASO allowed for direct studies of its properties and biological activity, paving the way for more detailed mechanistic research. nih.govlookchem.com

Table 2: Key Historical Research Findings on this compound

| Researcher(s) | Key Finding | Approximate Era | Significance |

|---|---|---|---|

| Walter | First synthesis and structural characterization of this compound. semanticscholar.orgtandfonline.com | 1950s-1960s | Pioneered the chemistry of thioamide S-oxides, establishing them as a new class of stable compounds. tandfonline.com |

| Porter & Neal | Identified TASO as a stable, obligatory intermediate in the metabolic activation of thioacetamide by cytochrome P450. toxicology.orgresearchgate.netnih.gov | 1970s | Elucidated the two-step oxidation pathway and the role of mixed-function oxidases. toxicology.org |

| Various | Determined that TASO is more potent than TA, but requires further metabolic activation for its toxic effects. annualreviews.org | 1980s | Shifted research focus to the second oxidation product (TASO2) as the ultimate reactive species. annualreviews.org |

Contemporary Research Trajectories in Thioacetamide S Oxide Chemistry

Direct Synthesis Approaches for this compound

The direct synthesis of this compound primarily involves the controlled oxidation of its precursor, thioacetamide.

Oxidation of Thioacetamide Precursors (e.g., Hydrogen Peroxide mediated)

The most common method for preparing this compound is through the oxidation of thioacetamide using hydrogen peroxide. nih.govlookchem.comsemanticscholar.org The reaction conditions can be varied to optimize the yield and purity of the product.

One established method involves dissolving thioacetamide in methanol, cooling the solution to 0°C, and then adding a controlled amount of hydrogen peroxide (typically around 30% w/w). nih.gov After stirring for a couple of hours at this low temperature, the solvent is removed. The resulting residue is then purified using column chromatography on silica (B1680970) gel. nih.gov

Another approach involves the use of different solvents. For instance, Porter and Neal developed a method for preparing TASO on a larger scale by oxidizing thioacetamide with hydrogen peroxide in dimethylformamide (DMF) and then precipitating the product with carbon disulfide. lookchem.com They also prepared a radiolabeled version, [1-¹⁴C]-TASO, by oxidizing [1-¹⁴C]-TA with an excess of hydrogen peroxide in acetone (B3395972), followed by isolation through low-temperature crystallization. lookchem.com It is crucial to carefully control the amount of hydrogen peroxide added, ideally just under one molar equivalent, to prevent the over-oxidation of thioacetamide to thioacetamide-S,S-dioxide and to avoid contamination of the final product with unoxidized thioacetamide. lookchem.comnih.gov

The stability of this compound is noteworthy; when stored as a crystalline solid at -20°C, it remains stable for several months. lookchem.com However, the compound decomposes upon melting. semanticscholar.org

Table 1: Reaction Parameters for Hydrogen Peroxide Mediated Synthesis of this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Methanol | Dimethylformamide (DMF) | Acetone |

| Oxidant | Hydrogen Peroxide (30% w/w) | Hydrogen Peroxide | Hydrogen Peroxide (excess) |

| Temperature | 0 °C | Not specified | Low temperature |

| Isolation Method | Column Chromatography | Precipitation with Carbon Disulfide | Crystallization |

| Scale | Small scale | 40 g scale | Not specified |

| Reference | nih.gov | lookchem.com | lookchem.com |

Scale-Up Considerations for this compound Production

Scaling up the synthesis of this compound requires careful consideration of reaction conditions to maintain yield and purity. As mentioned, Porter and Neal successfully prepared TASO on a 40-gram scale using DMF as the solvent. lookchem.com The choice of solvent and the method of product isolation are critical factors in larger-scale production. The high polarity and water solubility of TASO can complicate its extraction and purification, making precipitation a more viable option for larger quantities compared to column chromatography. nih.govlookchem.com The control of the oxidant-to-precursor ratio remains a key parameter to prevent the formation of byproducts. lookchem.com

Isotopic Labeling Strategies for this compound

Isotopically labeled versions of this compound are invaluable tools for studying its metabolic fate and identifying protein adducts. nih.govnih.govresearchgate.net Various labeling strategies have been developed using carbon-14, carbon-13, and deuterium.

Carbon-14 Labeling Techniques

An alternative earlier method involved the commercial availability of [1-¹⁴C]-thioacetamide, which was then directly oxidized to [1-¹⁴C]-TASO. lookchem.com

Carbon-13 Labeling Techniques

Similar to carbon-14 labeling, the synthesis of [¹³C]-Thioacetamide-S-oxide utilizes a labeled starting material. For example, sodium [1,2-¹³C₂]-acetate can be used as the precursor. lookchem.com The synthetic pathway mirrors that of the carbon-14 labeled compound, involving conversion to the corresponding labeled acetamide (B32628), followed by thionation and subsequent oxidation. lookchem.com Another approach has been the preparation of [¹³C₂]-thioacetamide by refluxing a mixture of [¹³C₂]-acetic acid with urea, followed by thionation of the resulting acetamide. nih.gov

Deuterium Labeling Techniques

Deuterium-labeled this compound can be synthesized to create a significant mass shift for mass spectrometry-based analyses. lookchem.com One strategy involves starting with sodium [1,2-¹³C₂-2,2,2-²H₃]-acetate. lookchem.com This is converted to the corresponding labeled thioacetamide, which is then oxidized to produce [¹³C₂,²H₃]-Thioacetamide-S-oxide. lookchem.com This method has been shown to result in complete retention of the deuterium atoms. lookchem.com

Another reported method for preparing deuterium-labeled thioacetamide involves the reaction of deuterated methyl iodide with potassium cyanide, followed by conversion of the resulting acetonitrile (B52724) to thioacetamide. nih.gov

Table 2: Summary of Isotopic Labeling Strategies for this compound

| Isotope | Precursor | Key Reagents | Final Labeled Product | Reference |

| Carbon-14 | [1-¹⁴C]-Acetic acid, sodium salt | Ammonium (B1175870) acetate (B1210297), Lawesson's reagent, Hydrogen peroxide | [¹⁴C]-Thioacetamide-S-oxide | lookchem.com |

| Carbon-13 | Sodium [1,2-¹³C₂]-acetate | Not specified | [¹³C₂]-Thioacetamide-S-oxide | lookchem.com |

| Deuterium | Sodium [1,2-¹³C₂-2,2,2-²H₃]-acetate | Lawesson's reagent, Hydrogen peroxide | [¹³C₂,²H₃]-Thioacetamide-S-oxide | lookchem.com |

Exploration of this compound Derivatives

This compound (TASO) serves as a stable intermediate in several chemical and biological transformations, leading to the formation of various derivatives. Research into these derivatives has been crucial for understanding the metabolic pathways and reactivity of the parent compound. The primary derivatives include further oxidation products, isotopically labeled analogues for research purposes, and adducts formed with biological macromolecules.

The most significant derivative of TASO is its further oxidation product, Thioacetamide-S,S-dioxide (TASO₂). nih.govacs.org This compound is not typically isolated as a stable product due to its high reactivity. nih.govethz.ch It is formed through the metabolic oxidation of TASO, a reaction catalyzed in biological systems by enzymes such as cytochrome P-450. nih.govinvivochem.commedchemexpress.comannualreviews.org The hepatotoxicity associated with thioacetamide is largely attributed to this highly reactive S,S-dioxide metabolite, which readily acylates the lysine side chains of cellular proteins. nih.govresearchgate.net This process leads to the formation of protein adducts, such as N-ε-acetyllysine, and is considered a key step in cellular dysfunction. nih.govacs.orgresearchgate.net The formation of TASO₂ is a critical bioactivation step, converting the relatively stable TASO into a potent electrophile. nih.govacs.org

For mechanistic and metabolic studies, various isotopically labeled forms of this compound have been synthesized. nih.govnih.govku.edu These include compounds labeled with carbon-14, carbon-13, and deuterium. nih.govnih.gov The synthesis of these labeled derivatives is typically achieved by the controlled oxidation of the corresponding isotopically labeled thioacetamide with reagents like hydrogen peroxide. nih.govlookchem.com These labeled TASO derivatives are invaluable tools for tracing the metabolic fate of the compound, quantifying protein adduction, and elucidating the structural details of modifications to biological molecules. researchgate.netnih.govku.edu

In the context of bacterial metabolism, unique derivatives have been observed. In studies with Ralstonia pickettii, a bacterium capable of using thioacetamide as a nitrogen source, this compound is detected as an intermediate. ethz.chasm.org Further metabolism leads to the accumulation of 3,5-dimethyl-1,2,4-thiadiazole. ethz.chasm.org This compound is proposed to be a dead-end metabolite formed from the reaction of thioacetamide with a further oxidized species of TASO, likely the S,S-dioxide. ethz.ch

The table below summarizes key research findings on the primary derivatives of this compound.

| Derivative Name | Formation Context | Key Research Finding | Source(s) |

| Thioacetamide-S,S-dioxide (TASO₂) / Acetimidoyl sulfinic acid | Metabolic S-oxidation of TASO by cytochrome P-450 enzymes. | A highly reactive, non-isolable metabolite responsible for acylating proteins and lipids, leading to cellular toxicity. | nih.govacs.orginvivochem.comannualreviews.orgresearchgate.net |

| Isotopically-labeled TASO ([¹⁴C], [¹³C], [²H]) | Chemical oxidation of corresponding labeled thioacetamide. | Stable, purified compounds used as tracers to study metabolic pathways, covalent binding, and structural details of adducts. | nih.govnih.govku.edulookchem.com |

| 3,5-dimethyl-1,2,4-thiadiazole | Bacterial metabolism in Ralstonia pickettii. | A dead-end metabolite formed from the reaction of thioacetamide and an oxygenated TASO species. | ethz.chasm.org |

| N-ε-acetyllysine Adducts | Reaction of the reactive TASO₂ metabolite with lysine residues on proteins. | Represents the covalent modification of proteins, a key mechanism of thioacetamide-induced toxicity. | nih.govacs.orgresearchgate.net |

| Thioacetamide | Metabolic back-reduction of TASO in hepatocytes. | Demonstrates a futile redox cycle between TASO and thioacetamide, complicating metabolic kinetics. | nih.govnih.gov |

Oxidative Transformations of this compound

The oxidative metabolism of TASO is a critical step that leads to the formation of highly reactive electrophilic species. This process is primarily mediated by oxygenase enzymes and is considered essential for the subsequent interactions with cellular macromolecules.

The principal oxidative pathway for this compound involves a second oxygenation step at the sulfur atom to yield the highly reactive and unstable metabolite, Thioacetamide-S,S-dioxide (TASO2). nih.govnih.govacs.org This bioactivation is a necessary step for the compound's toxic effects, as TASO itself is less reactive. ethz.ch The formation of TASO2 is accomplished through the action of hepatic enzymes, including cytochrome P450 (specifically CYP2E1) and flavin-containing monooxygenases (FMOs). mdpi.comchemsrc.comscirp.org

TASO2 is a potent electrophile that can exist in two tautomeric forms. nih.gov It is not typically isolated due to its high reactivity. ethz.ch Beyond TASO2, further oxidation is proposed to occur, which is necessary for the eventual elimination of the sulfur atom as sulfur dioxide/sulfite (B76179). ethz.ch This suggests a cascade of oxidative events where TASO2 is an intermediate on the path to even higher oxidation states, which ultimately decompose to release the sulfur moiety and form other metabolites like acetamide. nih.govethz.ch

Key Oxidative Metabolites of this compound

| Metabolite | Abbreviation | Significance | Reference |

|---|---|---|---|

| Thioacetamide-S,S-dioxide | TASO2 | Highly reactive electrophilic intermediate formed by the oxidation of TASO. | nih.govnih.govacs.org |

| Acetamide | AA | A stable metabolite formed from the hydrolysis of TASO2. | nih.gov |

| Acetyl sulfinic acid | - | A reactive derivative formed from the reaction of TASO2 with water. | nih.gov |

The mechanism of sulfur oxygenation in thioamides involves the sequential addition of oxygen atoms to the sulfur center. ethz.ch The initial oxidation of thioacetamide to TASO is followed by a second oxygenation to form TASO2. nih.gov This process is believed to proceed via an oxygen atom transfer mechanism, where an oxygen atom is donated from an oxygenase enzyme system to the sulfur atom. annualreviews.orgfrontiersin.org The resulting TASO2 is a powerful acylating agent capable of covalently modifying cellular nucleophiles. acs.org The reactivity of TASO2 is such that it can react with water to form a new, yet still highly reactive, compound, acetyl sulfinic acid, which can also modify biological molecules. nih.govacs.org

The oxidation of TASO is characteristic of reactions catalyzed by oxygenase enzymes. ethz.chasm.org In biological systems, cytochrome P450 and flavin-containing monooxygenases (FMOs) are the primary drivers of this transformation. mdpi.comscirp.org These enzyme systems activate molecular oxygen to facilitate the S-oxygenation. asm.orgnih.gov The dependence of the transformation on oxygen further supports an oxygenase-mediated mechanism. asm.org The role of these enzymes is underscored by findings that inhibitors of CYP2E1 can partially block the toxicity of TASO, demonstrating the enzyme's significant role in its bioactivation. nih.gov Chemical oxidation of TASO can be achieved in vitro using agents like hydrogen peroxide or potassium peroxymonosulfate (B1194676) (Oxone), which mimic the oxygen transfer step of biological oxygenases. acs.orgnih.gov

Mechanistic Insights into Sulfur Oxygenation

Reductive Pathways Involving this compound

In addition to being oxidized, TASO can undergo reduction, re-forming its parent compound, thioacetamide. This reductive pathway creates a complex metabolic cycle.

The back-reduction of TASO to TAA is primarily documented within the reductive environment of the cell, particularly in hepatocytes. nih.govnih.gov While specific exogenous chemical agents for this reduction are not detailed in the primary toxicological literature, the process relies on the presence of endogenous reducing agents within the cell. Cellular reductants such as glutathione (B108866) (GSH) play a major role in maintaining the redox balance and detoxifying reactive species. The observed depletion of GSH during thioacetamide-induced toxicity suggests that it may be consumed in reductive processes, potentially including the reduction of TASO. serbiosoc.org.rs Therefore, the conditions favoring the reduction of TASO are those found within a metabolically active cell with a functioning antioxidant system.

Enzymes and Systems in this compound Transformation

| Process | Enzyme/System | Role | Reference |

|---|---|---|---|

| Oxidation (TASO → TASO2) | Cytochrome P450 (CYP2E1) | Catalyzes the second S-oxygenation step. | nih.govchemsrc.com |

| Oxidation (TASO → TASO2) | Flavin-containing Monooxygenases (FMOs) | Catalyzes the S-oxygenation of thioamides. | ethz.chscirp.org |

| Reduction (TASO → TAA) | Hepatocellular Environment | Provides the necessary reducing agents (e.g., GSH) for back-reduction. | nih.govnih.govserbiosoc.org.rs |

| Chemical Oxidation | Hydrogen Peroxide (H2O2) | Mimics enzymatic oxidation in vitro. | acs.orgnih.gov |

| Chemical Oxidation | Potassium Peroxymonosulfate (Oxone) | Mimics enzymatic oxidation in vitro. | nih.gov |

Back-Reduction to Thioacetamide (TAA)

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is dictated by the electronic nature of the sulfinyl group, which allows it to react with both electron-rich and electron-deficient chemical entities.

Reactions with Chemical Nucleophiles

The bioactivation of thioacetamide proceeds through its S-oxidation to TASO and subsequently to the highly reactive S,S-dioxide (TASO2). acs.orgnih.gov This ultimate reactive metabolite, or its tautomeric forms, can then acylate cellular nucleophiles. acs.org In biological systems, this includes reactions with the amine groups of phosphatidylethanolamine lipids and the lysine side chains of proteins. acs.orgnih.gov

While much of the research focuses on biological macromolecules, the reactivity with simpler chemical nucleophiles has also been explored. For instance, the binding of the S-oxide to nucleophiles is believed to be a key step in producing liver damage. annualreviews.org Studies on the related thiobenzamide (B147508) S-oxides show they can be reduced back to the parent thioamides by thiol compounds such as N-acetylcysteine. researchgate.net This suggests that TASO can react with thiol-containing nucleophiles, resulting in the reduction of the S-oxide. The further oxidation product of TASO, TASO2, is a highly reactive species that readily reacts with water, a common nucleophile, to form a new compound that maintains a high degree of chemical reactivity. nih.gov

Reactions with Chemical Electrophiles

The most significant reaction of this compound with an electrophile is its further oxidation to Thioacetamide-S,S-dioxide (TASO2). nih.govresearchgate.net This step is crucial for the bioactivation of thioacetamide and is catalyzed in vivo by monooxygenase enzyme systems. researchgate.netnih.gov In a non-biological context, this oxidation can be achieved using chemical oxidizing agents. For example, TASO can be oxidized by hydrogen peroxide. nih.gov The reaction is understood to proceed via an electrophilic attack by the oxidizing agent on the thioamide sulfur. researchgate.net This oxidation to TASO2 generates a highly reactive electrophilic species that is central to the covalent modification of cellular components. acs.orgnih.gov

This compound as a Reactive Intermediate in Chemical Systems

This compound serves as a pivotal, albeit often transient, intermediate in several chemical reaction pathways, leading to diverse products from heterocyclic compounds to inorganic materials.

Role in the Formation of 3,5-Dimethyl-1,2,4-thiadiazole

During the metabolic degradation of thioacetamide by certain bacteria, such as Ralstonia pickettii, this compound is detected as a transient intermediate. nih.gov The only accumulating metabolite in this process is 3,5-dimethyl-1,2,4-thiadiazole. nih.govethz.ch Research suggests that this heterocyclic compound is not formed from the simple dimerization of TASO. ethz.ch Instead, the proposed mechanism involves a further oxidation product of TASO, likely the highly reactive Thioacetamide-S,S-dioxide (TASO2). nih.govethz.ch This species is believed to react with a molecule of thioacetamide to produce 3,5-dimethyl-1,2,4-thiadiazole. nih.govethz.ch Chemical oxidation of thioacetamide with reagents like potassium peroxymonosulfate also yields 3,5-dimethyl-1,2,4-thiadiazole as a product. nih.gov The formation of 3,5-disubstituted-1,2,4-thiadiazoles through the oxidation of thioamides is a known synthetic route. nih.govnih.gov

Table 1: Products of Chemical Oxidation of Thioacetamide

| Reactant | Oxidizing Agent | Products | Product Distribution | Source |

|---|---|---|---|---|

| Thioacetamide | Potassium Peroxymonosulfate | 3,5-Dimethyl-1,2,4-thiadiazole | 18% | nih.gov |

| Acetamide | 12% | nih.gov |

Intermediate in Metal Sulfide (B99878) Formation from Thioacetamide

Thioacetamide is widely employed as a convenient in-situ source of sulfide ions for the synthesis of metal sulfides in both qualitative inorganic analysis and materials science. wikipedia.orglibretexts.org The typical mechanism involves the hydrolysis or decomposition of thioacetamide in an aqueous or solvent medium to release hydrogen sulfide (H₂S) or sulfide ions (S²⁻). wikipedia.orgrsc.org These sulfide ions then react with metal cations in the solution to precipitate the corresponding metal sulfide. wikipedia.org

For example, the general reaction in aqueous solution is: M²⁺ + CH₃C(S)NH₂ + H₂O → MS + CH₃C(O)NH₂ + 2 H⁺ wikipedia.org

In the synthesis of metal sulfide nanocrystals, thioacetamide can also react with primary amines (e.g., oleylamine) via nucleophilic substitution or transamidation to generate H₂S, which is the reactive sulfur species. rsc.orgacs.org While thioamides have been identified as intermediates in some sulfur-amine reactions leading to metal sulfides, acs.org the predominant and direct pathway using thioacetamide as the sulfur source relies on its decomposition to provide sulfide ions. rsc.orgmdpi.com this compound, being a product of an oxidative pathway, is not typically cited as an intermediate in these hydrolytic or aminolytic reactions for metal sulfide formation.

Table 2: List of Chemical Compounds

| Compound Name | Formula/Structure |

|---|---|

| Thioacetamide | CH₃C(S)NH₂ |

| This compound (TASO) | CH₃C(SO)NH₂ |

| Thioacetamide-S,S-dioxide (TASO2) | CH₃C(SO₂)NH₂ |

| 3,5-Dimethyl-1,2,4-thiadiazole | C₄H₆N₂S |

| Acetamide | CH₃C(O)NH₂ |

| Hydrogen Sulfide | H₂S |

| N-acetylcysteine | C₅H₉NO₃S |

| Thiobenzamide | C₇H₇NS |

| Phosphatidylethanolamine | Lipid with ethanolamine (B43304) head group |

| Lysine | Amino acid |

| Potassium peroxymonosulfate | KHSO₅ |

| Acetic Acid | CH₃COOH |

| Oleylamine | C₁₈H₃₇N |

| Sulfite | SO₃²⁻ |

| Sulfenic Acid | RSOH |

| Sulfinic Acid | RSO₂H |

Comparative Reactivity with Other Thioamide S-Oxides

The chemical reactivity of this compound (TASO) is best understood when compared to other thioamide S-oxides. These comparisons highlight how structural differences influence metabolic pathways, stability, and the nature of reactive intermediates. Key areas of comparison include enzymatic oxidation, the influence of tautomerism on reactivity, and the resulting transformation products.

The metabolism of thioamides often proceeds through S-oxidation, a step frequently catalyzed by flavin-containing monooxygenases (FMOs) or cytochrome P450 (CYP) enzymes. nih.govwashington.edu The subsequent reactivity of the resulting S-oxide is a critical determinant of the compound's biological activity and potential toxicity.

One of the most significant factors governing the reactivity of a thioamide S-oxide is its existence in different tautomeric forms, primarily the sulfine (B13751562) (R-C(SO)-NH₂) and the sulfenic acid (R-C(SOH)=NH) forms. nih.govwikipedia.org Computational studies have shown that for thioamides like ethionamide, the S-oxide derivative is more stable in the sulfine tautomeric form. nih.gov In contrast, the S-oxides of thiourea-type compounds, such as thioacetazone, tend to favor the more unstable and reactive sulfenic acid form. nih.gov This distinction is crucial, as the sulfenic acid tautomer is often more reactive and can readily engage in further reactions. nih.govwikipedia.org Simple sulfenic acids are generally highly reactive and cannot be isolated in solution. wikipedia.org

The enzymatic bioactivation of several thioamide-containing prodrugs, such as ethionamide, is carried out by the flavin monooxygenase EthA in Mycobacterium tuberculosis. uniprot.orgscispace.comfrontiersin.org This enzyme oxidizes the thioamide to its corresponding S-oxide, which is a key step in the activation of the drug. scispace.com EthA can also oxidize other thioamides like thiobenzamide and isothionicotinamide. scispace.com In mammalian systems, FMOs catalyze the S-oxygenation of thioamides like thioacetamide and thiobenzamide. washington.edu

The subsequent fate of the thioamide S-oxide varies depending on its structure. For thioacetamide, TASO undergoes a second oxidation to form the highly reactive thioacetamide-S,S-dioxide (TASO₂), which is believed to be the ultimate toxic metabolite. nih.gov In the case of ethionamide, the S-oxide is also further oxidized, leading to the formation of an unstable sulfinic acid and eventually 2-ethyl-4-amidopyridine. scispace.com

A comparative study of thioamide metabolism by the bacterium Ralstonia pickettii TA revealed different transformation pathways for thioacetamide and thiobenzamide. asm.org While both are initially oxidized to their respective S-oxides, the subsequent products differ. Resting cells of R. pickettii TA converted thiobenzamide to benzamide (B126), with thiobenzamide-S-oxide and benzonitrile (B105546) detected as intermediates. asm.org In contrast, under the same conditions, the primary accumulating metabolite from thioacetamide was 3,5-dimethyl-1,2,4-thiadiazole, which is formed from a reaction between thioacetamide and a further oxidized species of TASO, likely the S,S-dioxide. asm.orgnih.gov

The following table summarizes the comparative reactivity of this compound with other selected thioamide S-oxides based on available research findings.

| Feature | This compound (TASO) | Thiobenzamide-S-oxide | Ethionamide-S-oxide | Thioacetazone-S-oxide (Thiourea-type) |

| Parent Compound | Thioacetamide | Thiobenzamide | Ethionamide | Thioacetazone |

| Primary Oxidizing Enzymes | FMO, CYP enzymes nih.govwashington.edu | FMO, EthA scispace.comasm.org | EthA, FMOs uniprot.orgscispace.comnih.gov | EthA scispace.com |

| Predominant Tautomeric Form | Assumed to be primarily sulfine, but can be further oxidized. | Primarily sulfine form. | More stable in the sulfine tautomeric form. nih.gov | Tends to adopt the more reactive sulfenic acid tautomeric form. nih.gov |

| Relative Stability | Less stable than ethionamide-S-oxide; serves as an intermediate for further oxidation. nih.gov | Intermediate in the conversion to benzamide and benzonitrile. asm.org | Can be isolated; more stable than thioacetazone-S-oxide. nih.gov | Unstable and highly reactive. nih.gov |

| Key Transformation Pathway | Further oxidation to thioacetamide-S,S-dioxide (TASO₂). nih.gov | Conversion to benzonitrile and then benzamide in R. pickettii. asm.org | Further oxidation by EthA to an unstable sulfinic acid. scispace.com | Readily intercepts biochemical pathways due to its reactive nature. nih.gov |

| Characteristic Metabolites | Acetamide; 3,5-dimethyl-1,2,4-thiadiazole (in the presence of thioacetamide and an oxidizing agent). nih.govasm.org | Benzonitrile, Benzamide. asm.org | 2-ethyl-4-amidopyridine. scispace.com | Reacts readily with biological nucleophiles. |

| Reactivity Summary | Acts as a crucial intermediate that is further activated by a second oxidation step. nih.gov | An intermediate in the metabolic pathway leading to the corresponding amide and nitrile. asm.org | A relatively stable intermediate that requires further enzymatic oxidation to exert its full effect. nih.govscispace.com | An inherently unstable and reactive intermediate due to its preferred tautomeric form. nih.gov |

Theoretical and Computational Studies of Thioacetamide S Oxide

Quantum Chemical Characterization of Electronic Structure

The electronic structure of thioacetamide-S-oxide has been a subject of theoretical investigation, employing various quantum chemical methods to understand its bonding, reactivity, and spectroscopic properties. These studies provide valuable insights that complement experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of molecules due to its balance of computational cost and accuracy. aps.org DFT calculations, particularly with the B3LYP functional, are commonly employed to investigate molecular properties. nih.gov For this compound and related compounds, DFT has been used to elucidate reaction mechanisms, predict stability, and analyze spectroscopic data. nih.govmdpi.com

For example, DFT calculations have been instrumental in understanding the metabolic activation of thioacetamide (B46855) to this compound and subsequently to the reactive thioacetamide-S,S-dioxide. nih.govacs.org These studies help in identifying the electronic driving forces behind the molecule's toxicity. nih.gov Furthermore, DFT combined with solvation models like the conductor-like polarizable continuum model (CPCM) can be used to study the properties of these molecules in solution, providing insights into their behavior in biological environments. nih.gov The revDSD-PBEP86-D4 double hybrid density functional has been used to study the oxidation of thioureas to their S-oxides, revealing that the peracid-mediated oxidation of thiourea (B124793) S-oxides has a lower reaction barrier than the oxidation of the corresponding thiourea. semanticscholar.org

The application of DFT extends to predicting various molecular properties, as shown in the table below for this compound.

| Property | Value | Method |

| Molecular Formula | C2H5NOS | PubChem nih.gov |

| Molecular Weight | 91.13 g/mol | PubChem 2.2 nih.gov |

| XLogP3-AA | -0.6 | XLogP3 3.0 nih.gov |

| Monoisotopic Mass | 91.00918496 Da | PubChem 2.2 nih.gov |

| Polar Surface Area | 44.1 Ų | Cactvs 3.4.8.18 nih.gov |

| Rotatable Bond Count | 0 | Cactvs 3.4.8.18 nih.gov |

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound is crucial for its reactivity and interactions. While specific experimental data on the crystal structure of this compound is not detailed in the provided search results, computational methods provide significant insights.

DFT calculations on related N-phenylthioacetamides have shown that the N-phenyl group is rotated with respect to the thioamide plane. acs.org This contrasts with the corresponding amides, which tend to have a more coplanar structure. acs.org This rotational difference is attributed to steric repulsion. acs.org Similar conformational preferences can be expected for this compound, where the orientation of the S=O group relative to the rest of the molecule will be a key conformational feature.

Conformational analysis of similar molecules like N,N-bis(1-phenylethyl)-thioacetamide has been studied using a combination of NMR spectroscopy, empirical force-field calculations, and AM1 calculations. researcher.life These studies help in understanding the stable conformations and the energy barriers between them. For this compound, computational studies would likely focus on the rotation around the C-N and C-S bonds to identify the most stable conformers.

Vibrational Analysis and Force Field Calculations

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful tool for characterizing molecular structure and bonding. Force field calculations are essential for interpreting vibrational spectra by assigning observed bands to specific molecular motions.

For thioacetamide, a normal coordinate analysis has been performed using the Wilson GF matrix method and the Urey-Bradley force field. researchgate.net The force constants were refined using isotopic frequency shifts from 13C and 15N labeling, which were obtained from IR measurements of thioacetamides and thioacetamide-S-oxides. researchgate.net This indicates that vibrational data for this compound is available and has been used to refine the force field of the parent thioamide. The study concluded that the Urey-Bradley force field is transferable between thioamides and their S-monoxides. researchgate.net

Harmonic force fields for thioacetamide have also been obtained from Hartree-Fock level ab initio calculations, with scaling factors applied to better match experimental infrared spectra. researchgate.net These scaling factors for thioacetamide ranged from 0.67 to 1.20. researchgate.net A quantitative interpretation of vibrational spectra can be achieved through potential energy decomposition (PED) analysis, which expresses the potential energy variation as a combination of internal coordinates. acs.org This approach, along with methods like Bayesian linear regression, can be used to decompose atomic motions along any vibrational mode. acs.org

Tautomeric Equilibria and Interconversion Mechanisms

This compound can exist in tautomeric forms, most notably the sulfenic acid tautomer. However, early studies by Walter demonstrated that the product of thioacetamide oxidation is indeed the S-oxide and not its sulfenic acid tautomer. semanticscholar.org Thioacetamide S-oxide is relatively stable and can be stored for extended periods at low temperatures. semanticscholar.org

The bioactivation of thioacetamide involves its oxidation to this compound (TASO) and then to the highly reactive thioacetamide-S,S-dioxide (TASO2). nih.govresearchgate.net TASO2 can exist in two tautomeric forms which are capable of modifying cellular components. nih.gov While the focus is often on the TASO2 tautomers, understanding the potential for tautomerism in TASO itself is important.

Computational methods, particularly DFT, are well-suited to study tautomeric equilibria by calculating the relative energies of the different tautomers. numberanalytics.com These calculations can predict the predominant tautomer in different environments (gas phase or solution). For related systems like thioamides, mass spectrometry has been used to study gas-phase tautomerism, suggesting a shift in the tautomeric equilibrium towards the imidol form. researchgate.net Similar studies on this compound could provide valuable data on its tautomeric preferences. The interconversion between tautomers can significantly influence a molecule's reactivity and reaction mechanisms. numberanalytics.com

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying reaction pathways and characterizing the transition states involved. mit.educhemrxiv.org For this compound, this is particularly relevant to its formation via oxidation of thioacetamide and its subsequent oxidation to thioacetamide-S,S-dioxide.

The oxidation of thioacetamide to its S-oxide and S,S-dioxide is a key step in its metabolic activation and toxicity. nih.gov Computational studies using DFT have been employed to model these oxidation reactions. For instance, the oxidation of thiocarbonyl compounds with peracetic acid has been computationally studied, providing free energy barriers and reaction free energies for the formation of the sulfine (B13751562) (S-oxide) and its overoxidation product. semanticscholar.org Such studies reveal that the second oxidation step can be sluggish, preventing overoxidation under certain conditions. semanticscholar.org

Quantum chemical modeling has also been applied to understand the S-oxidation of various sulfur-containing compounds by cytochrome P450 enzymes. uni-duesseldorf.de These studies often model the transition state of the oxygen transfer from the enzyme's active species to the sulfur atom. uni-duesseldorf.de The energy barrier for this reaction can be calculated, providing insights into the reaction kinetics. uni-duesseldorf.de For thioacetamide, the oxidation to this compound is catalyzed by enzymes, and computational modeling can help to understand the enzyme-substrate interactions and the catalytic mechanism. nih.gov

The development of machine learning models offers a promising approach to rapidly predict transition state structures, which are otherwise computationally expensive to calculate using quantum chemistry methods. mit.edu These models, trained on large datasets of known reactions, could be applied to the reactions involving this compound to accelerate the discovery and understanding of its chemical transformations. mit.edu

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical and computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including this compound. By employing sophisticated quantum chemical calculations, researchers can simulate various types of spectra, such as vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These theoretical predictions are invaluable for complementing experimental findings, aiding in the assignment of spectral bands, and providing a deeper understanding of the molecule's electronic structure and bonding.

Computational approaches, particularly those based on Density Functional Theory (DFT) and ab initio methods, are frequently utilized to model spectroscopic characteristics. frontiersin.orgresearchgate.net For instance, methods like Hartree-Fock and DFT are used to determine harmonic force fields and the corresponding vibrational frequencies. researchgate.net Often, calculated force constants are scaled to better align with experimental data from techniques like argon matrix isolation infrared spectroscopy. researchgate.net Research on the parent compound, thioacetamide, has shown that insights from its S-oxide derivative can be used to refine theoretical models. Specifically, observed 13C and 15N frequency shifts in thioacetamide-S-oxides have been used to improve the force constant calculations for thioacetamide itself. researchgate.net This suggests a close relationship in the vibrational behavior of these two compounds, with one study noting that the Urey-Bradley force field appears to be transferable between thioamides and their S-monoxides. researchgate.net

For predicting NMR spectra, ab initio calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method are employed to determine carbon chemical shielding tensors. researchgate.net Such calculations have been successfully applied to acetamide (B32628) and thioacetamide, providing results that are in qualitative agreement with experimental solid-state NMR data. researchgate.net These theoretical investigations are crucial for understanding trends in chemical shifts, such as the characteristic deshielding of the carbon nucleus in a C=S group compared to a C=O group. researchgate.net

The prediction of electronic spectra, which covers UV-Vis absorption, is typically handled by Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions between molecular orbitals. nih.govresearchgate.net The results, including transition energies and oscillator strengths, allow for the assignment of experimentally observed absorption bands to specific electronic excitations, such as n → π* or π → π* transitions. researchgate.net The accuracy of these predictions can be influenced by the choice of functional and basis set, and often requires comparison with experimental data for validation. frontiersin.orgnih.gov

The following table summarizes the common theoretical approaches used for predicting the spectroscopic properties of thioamide derivatives like this compound.

| Spectroscopic Technique | Predicted Property | Common Theoretical Methods | Common Basis Sets |

| Vibrational (IR/Raman) | Vibrational Frequencies, Intensities, Force Constants | Density Functional Theory (DFT), Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2) | 4-31G(d), 6-311+G, cc-pVQZ |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts, Shielding Tensors | Gauge-Including Atomic Orbital (GIAO), Continuous Set of Gauge Transformations (CSGT) | 6-31G, 6-311+G(2d,p) |

| Electronic (UV-Vis) | Absorption Maxima (λmax), Oscillator Strengths, Electronic Transitions (n→π, π→π) | Time-Dependent DFT (TD-DFT), Configuration Interaction Singles (CIS) | 6-311+G**, cc-pVTZ, dzvp |

Spectroscopic and Analytical Characterization Methodologies for Thioacetamide S Oxide

Spectroscopic Techniques for Structural Elucidation

Infrared (IR) Spectroscopy for Vibrational Assignments

Infrared (IR) spectroscopy is a key technique for identifying the functional groups within Thioacetamide-S-oxide by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound, often analyzed in a Nujol mull, provides distinct bands corresponding to the stretching and bending of its constituent bonds. asm.org

The assignments for these vibrational frequencies are critical for confirming the presence of the sulfoxide (B87167) group and distinguishing the molecule from its parent compound, thioacetamide (B46855). The O-S stretching frequency is typically found around 890 cm⁻¹, a region significantly higher than C-S stretching frequencies. cdnsciencepub.comcdnsciencepub.com The presence of the thioamide functional group gives rise to characteristic mixed vibration bands. cdnsciencepub.com The double bond character of the C-N bond in thioamides is known to be higher than in their acetamide (B32628) counterparts, which is reflected in the stretching force constants. researchgate.net

Table 1: Key IR Vibrational Assignments for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide (NH₂) | 3100-3500 |

| C-H Stretch | Methyl (CH₃) | 2850-3000 |

| C=N Stretch | Thioamide | ~1500 |

| N-H Bend | Amide (NH₂) | 1550-1650 |

| S=O Stretch | Sulfoxide | ~890 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed map of the atomic framework of this compound. osti.gov Both ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon nuclei. mdpi.comlibretexts.org

In one study, the ¹H and ¹³C NMR spectra for this compound were recorded in deuterated dimethyl sulfoxide (DMSO-d₆). lookchem.com The ¹H NMR spectrum showed distinct signals for the methyl protons and the two non-equivalent amide protons. lookchem.com The ¹³C NMR spectrum provided evidence for the methyl carbon and the carbon of the thioamide group. lookchem.com These specific chemical shifts are crucial for confirming the successful oxidation of thioacetamide to its S-oxide form. mdpi.comlookchem.com

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Nucleus | Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | 1.94 | Singlet |

| ¹H | -NH | 8.19 | Singlet |

| ¹H | -NH | 9.01 | Singlet |

| ¹³C | -CH₃ | 13.83 | - |

| ¹³C | >C=S | 189.97 | - |

Data sourced from a study using a 500MHz spectrometer. lookchem.com

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Patterns

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural insights through the analysis of fragmentation patterns. High-resolution mass spectrometry, such as Time-of-Flight (TOF) MS with electrospray ionization (ESI), provides highly accurate mass measurements. lookchem.com

For this compound, the protonated molecular ion [M+H]⁺ is readily detected. asm.orglookchem.com The experimentally determined mass-to-charge ratio (m/z) can be compared to the calculated exact mass to confirm the molecular formula, C₂H₅OSN. lookchem.com The monoisotopic mass of the compound is 91.0 Da. asm.org Fragmentation of the molecular ion in the mass spectrometer yields smaller, charged fragments, and the pattern of these fragments can help to piece together the molecule's structure. uni-saarland.demsu.edusavemyexams.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Formula | Calculated m/z | Found m/z |

|---|---|---|---|

| [M+H]⁺ | C₂H₆OSN⁺ | 92.0170 | 92.0159 |

Data obtained via Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry. lookchem.com

UV-Visible (UV-Vis) Spectroscopy for Monitoring Reactions and Concentration

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. For this compound, this technique is particularly useful for quantitative analysis and for monitoring the progress of reactions in which it is a reactant or product.

The UV spectrum of this compound dissolved in a minimal medium exhibits a maximum absorbance (λmax) at 290 nm. asm.org The molar extinction coefficient at this wavelength was determined to be 9,100 M⁻¹cm⁻¹, indicating a strong absorption. asm.org This characteristic absorption allows for the precise measurement of its concentration in solution. In metabolic or degradation studies, the disappearance of the parent compound, thioacetamide (which has a characteristic band around 266 nm), and the appearance or disappearance of the S-oxide can be monitored over time using UV-Vis spectroscopy. asm.orgnih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex chemical matrices, such as reaction mixtures or biological samples, before its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in Chemical Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scirp.org It is highly effective for the analysis of volatile and semi-volatile compounds like this compound in various mixtures. lookchem.comnih.gov

In studies of thioacetamide metabolism, GC-MS has been used to analyze for the presence of this compound as an intermediate. asm.orgnih.gov Samples are typically prepared by extracting the aqueous medium with a solvent like methyl tert-butyl ether (MTBE), which is then injected into the GC-MS system. asm.org The compound is separated from other components based on its boiling point and interaction with the GC column, and its retention time is a key identifier. For instance, in one analysis, the parent thioacetamide had a retention time of 15.2 minutes. researchgate.net Following separation, the mass spectrometer provides definitive identification based on the mass spectrum of the eluting compound. asm.orgresearchgate.net

Liquid Chromatography Techniques (e.g., HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound (TASO), often in the context of metabolic or toxicokinetic studies. This method allows for the effective separation, identification, and quantification of TASO from complex biological matrices or reaction mixtures.

Research has demonstrated the utility of HPLC in monitoring the metabolism of thioacetamide. In one such study, HPLC was used to analyze metabolites from bacterial degradation of thioamides. The analysis successfully separated this compound from its parent compound, thioacetamide. Using a polyethylene (B3416737) glycol (PEG) column, the average retention time for this compound was found to be 3.3 minutes, while thioacetamide eluted at 4.4 minutes, allowing for clear differentiation and quantification. f1000research.com

In toxicokinetic studies, HPLC is employed to quantify TASO concentrations in plasma samples, providing crucial data on its absorption, distribution, metabolism, and excretion. For instance, after administering TASO to rats, plasma levels were quantified by HPLC at various time points. researchgate.netnih.gov This type of analysis is essential for understanding the compound's behavior in a biological system and establishing relationships between dose and concentration. researchgate.netnih.gov The technique's sensitivity and accuracy are vital for constructing pharmacokinetic profiles, such as determining the area under the curve (AUC) and maximum concentration (Cmax). researchgate.netnih.gov

While specific preparative HPLC protocols for this compound are not extensively detailed in the provided literature, the purification of the related compound thiobenzamide (B147508) S-oxide has been achieved using liquid chromatography on a silica (B1680970) column with acetone (B3395972) as the eluent, suggesting that similar normal-phase or other chromatographic techniques could be adapted for the purification of this compound. f1000research.com The general principle involves separating the compound of interest from unreacted starting materials and byproducts.

The following table summarizes HPLC conditions reported in the literature for the analysis of this compound and related compounds.

| Analyte(s) | HPLC System Components | Column | Mobile Phase | Retention Time (min) | Reference |

| Thioacetamide, this compound | Hewlett-Packard Series 1100 with diode-array detector | Discovery HS-PEG (polyethylene glycol) (25 cm x 4.6 mm, 5 µm particle size) | 5% acetonitrile (B52724) in water | TAA: 4.4, TASO: 3.3 | f1000research.commdpi.com |

| This compound (TASO) | Not specified | Not specified | Not specified | Not specified | researchgate.netnih.gov |

| Phenobarbitone, Thiourea (B124793), Thioacetamide | Not specified | Reverse-phase column | Not specified | TAA: 1.7 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Chemical Sensors and Detection Systems for this compound

As of the current body of scientific literature, there is a notable absence of chemical sensors or dedicated detection systems specifically designed and validated for the direct and selective measurement of this compound. Research and development in the area of chemical sensing for related compounds have primarily focused on its precursor, thioacetamide (TAA), due to its use as a laboratory reagent and its status as a pollutant. mdpi.com

For example, various sensing platforms, including electrochemical and optical sensors, have been developed for the detection of thioacetamide. mdpi.commdpi.com These systems often utilize nanomaterials or specific chemical interactions to generate a measurable signal in the presence of TAA. mdpi.com However, these sensors are designed for the unique chemical structure and reactivity of thioacetamide and cannot be assumed to detect its oxidized metabolite, this compound, which has different chemical properties.

The development of biosensors has also been explored in the context of thioacetamide's biological effects. Cell-based biosensors have been used to monitor the cytotoxic effects of thioacetamide, but these systems detect a biological response (e.g., cell death) rather than the chemical compound itself or its metabolites directly. mdpi.com

Therefore, the specific detection of this compound in environmental or biological samples still relies on established analytical techniques like HPLC, as detailed in the previous section, rather than on direct-reading chemical sensors. f1000research.comresearchgate.netmdpi.com The creation of a selective sensor for this compound would require a recognition element that can specifically bind to or react with the S-oxide functional group while discriminating against the parent thioamide and other potential interferents.

Environmental Chemical Transformation and Fate of Thioacetamide S Oxide Non Toxicological Aspects

Biotic Transformation Pathways in Chemical Systems (Microbial Chemistry)

Microorganisms play a significant role in the transformation of thioamides, with thioacetamide-S-oxide being a key intermediate in these metabolic pathways.

Enzymatic Pathways in Microbial Degradation of Thioamides

The microbial degradation of thioamides often involves oxygenase enzymes. nih.govasm.orguni.lu Bacteria, such as Ralstonia pickettii TA, can utilize thioacetamide (B46855) as a sole source of nitrogen and carbon. nih.govethz.ch The proposed mechanism involves sequential oxygenations of the thioamide sulfur atom. nih.govasm.orguni.lu This process is initiated by a monooxygenation of the sulfur atom, leading to the formation of this compound. nih.gov A second monooxygenation is proposed to follow, resulting in the release of oxidized sulfur, which has been detected in the form of sulfite (B76179) in the medium. nih.govasm.org This enzymatic activity ultimately leads to the elimination of the thioamide sulfur and the formation of amide or nitrile derivatives. ethz.ch

Several types of enzymes are implicated in the broader microbial metabolism of amides and related compounds, which could be relevant to the breakdown of this compound and its subsequent products. These include amidases, which catalyze the hydrolysis of amides, and cytochrome P450 monooxygenases, which are known to be involved in the degradation of various organic pollutants. biorxiv.orgfrontiersin.org

Detection of this compound as an Intermediate in Microbial Processes

This compound has been identified as a transient intermediate in the microbial degradation of thioacetamide. nih.govasm.orgethz.chresearchgate.net In studies with Ralstonia pickettii TA, this compound was detected during the degradation of thioacetamide, supporting the proposed oxygenase-mediated mechanism. nih.govethz.ch Similarly, when this bacterium was used to degrade thiobenzamide (B147508), thiobenzamide S-oxide was detected as an intermediate. nih.govasm.orgresearchgate.net

The detection of these S-oxide intermediates provides direct evidence for the enzymatic pathway involving the oxidation of the sulfur atom. However, these intermediates are often not persistent. For instance, in the degradation of thioacetamide by R. pickettii TA, this compound was found at low levels, and the primary accumulating metabolite was identified as 3,5-dimethyl-1,2,4-thiadiazole, a dead-end product. nih.govresearchgate.net

Table 1: Microbial Transformation of Thioacetamide

| Microorganism | Substrate | Key Intermediate | Major End Products/Metabolites | Enzymatic Mechanism |

| Ralstonia pickettii TA | Thioacetamide | This compound | 3,5-dimethyl-1,2,4-thiadiazole, Sulfite, Ammonium (B1175870) | Oxygenase-mediated |

| Ralstonia pickettii TA | Thiobenzamide | Thiobenzamide S-oxide | Benzamide (B126), Benzonitrile (B105546) | Oxygenase-mediated |

Sulfur and Nitrogen Product Identification from Chemical Degradation

The chemical degradation of this compound, a primary metabolite of the industrial chemical and laboratory reagent thioacetamide, involves a series of oxidative transformations that yield various sulfur- and nitrogen-containing products. While much of the research has focused on its biological metabolism due to toxicological concerns, these studies provide critical insights into the fundamental chemical pathways of its degradation.

The initial transformation of thioacetamide involves its oxidation to this compound (TASO). Further oxidation leads to the formation of a highly reactive and unstable intermediate, Thioacetamide-S,S-dioxide (TASO₂). This dioxide species is a key precursor to the subsequent degradation products.

In studies involving the bacterium Ralstonia pickettii TA, which can utilize thioacetamide as a source of nitrogen and carbon, this compound has been identified as a metabolic intermediate. The ultimate fate of the sulfur and nitrogen from thioacetamide in this biological system is their conversion into inorganic forms. Sulfur is eliminated from the organic molecule and has been detected in the surrounding medium as sulfite (SO₃²⁻) or its gaseous form, sulfur dioxide (SO₂). Concurrently, the nitrogen is released and has been identified as ammonium ion (NH₄⁺).

A notable degradation product formed during the metabolism of thioacetamide is 3,5-dimethyl-1,2,4-thiadiazole. This compound is considered a "dead-end" metabolite, meaning it does not appear to be further degraded by the organism. Its formation is proposed to occur from a spontaneous reaction between thioacetamide and a further oxygenated species of this compound, likely the S,S-dioxide. Interestingly, combining Thioacetamide and this compound directly does not produce this thiadiazole, supporting the hypothesis that the more oxidized intermediate is required.

Chemical oxidation experiments using potassium peroxymonosulfate (B1194676) (Oxone) on thioacetamide have yielded acetamide (B32628) and acetic acid, alongside 3,5-dimethyl-1,2,4-thiadiazole. When this compound itself was subjected to similar strong chemical oxidation, only trace amounts of 3,5-dimethyl-1,2,4-thiadiazole were detected, suggesting that under these conditions, the degradation pathway favors other products or that the thiadiazole is formed from the reaction of the S,S-dioxide with the parent thioacetamide.

Based on the degradation pathway of a similar compound, thiobenzamide, it is predicted that the elimination of sulfur from this compound would lead to the formation of either acetonitrile (B52724) or acetamide. However, in the study with R. pickettii TA, neither of these compounds was detected, which researchers attributed to their rapid hydrolysis to acetate (B1210297) and ammonium, which the bacterium could then utilize.

The table below summarizes the identified and predicted degradation products of this compound.

| Precursor | Degradation Process | Sulfur Products | Nitrogen Products | Other Products |

| This compound | Biological (e.g., R. pickettii) | Sulfite/Sulfur Dioxide | Ammonium | - |

| This compound | Biological (via S,S-dioxide intermediate) | - | - | 3,5-dimethyl-1,2,4-thiadiazole (from reaction with Thioacetamide) |

| This compound | Chemical (strong oxidation) | - | - | Trace 3,5-dimethyl-1,2,4-thiadiazole |

| This compound | Predicted Chemical Degradation | - | Acetonitrile, Acetamide | - |

Fate in Different Chemical Compartments (e.g., Aqueous Solutions, Soil Matrices)

The environmental fate of this compound in various chemical compartments, such as aqueous solutions and soil, is not extensively documented in non-toxicological contexts. However, its behavior can be inferred from the properties of its parent compound, thioacetamide, and general principles of environmental chemistry.

Aqueous Solutions

The stability of this compound in aqueous solutions is a critical factor in its environmental persistence and transport. While specific hydrolysis data for the S-oxide is scarce, its parent compound, thioacetamide, is relatively stable in neutral aqueous solutions, though it can hydrolyze under acidic or basic conditions. Given that this compound is a metabolite, it is expected to be water-

Applications of Thioacetamide S Oxide in Synthetic and Materials Chemistry Non Biological

Thioacetamide-S-oxide as a Reagent in Organic Synthesis

There is no available scientific literature describing the use of this compound as a reagent in organic synthesis for creating new heterocyclic compounds or other organic structures.

In contrast, its precursor, Thioacetamide (B46855) (TAA), is utilized in various organic reactions. For instance, TAA reacts with N-substituted maleimides under different conditions to yield a variety of heterocyclic products, including epithiopyrrolo[3,4-c]pyridines and pyrrolo[3,4-c]pyridines. mdpi.comnih.gov The reaction pathways involve the nucleophilic sulfur atom of thioacetamide initiating additions and subsequent cyclizations. mdpi.comnih.gov It also serves as a reactant in the synthesis of thiazoles and in the C-H functionalization to introduce the thioacetamide fragment into other molecules. beilstein-journals.orgorganic-chemistry.org

Role in Inorganic Material Synthesis (e.g., Metal Sulfide (B99878) Nanomaterials Precursors)

Current research does not support the use of this compound as a sulfur source or precursor for the synthesis of metal sulfide nanomaterials.

This role is extensively filled by Thioacetamide (TAA), which is a widely employed sulfur precursor in the synthesis of a diverse range of metal sulfide nanomaterials through methods like hydrothermal, solvothermal, and hot injection techniques. rsc.orgnih.govrsc.org TAA decomposes in solution to provide a controlled release of sulfide ions (S²⁻) or hydrogen sulfide (H₂S), which then react with metal salts to form the desired metal sulfide nanocrystals. rsc.orgmdpi.comresearchgate.net The specific reaction conditions, such as temperature and solvent, influence the decomposition pathway of TAA and the resulting properties of the nanomaterials. rsc.org For example, TAA is used in the synthesis of Bi₂S₃, CuS, ZnS, and various ternary and quaternary sulfides. mdpi.comnih.govbohrium.com In some syntheses, TAA can also act as an oxidizing agent, influencing the final phase of the resulting material, as seen in the formation of Cu₃SbS₄ from CuSbS₂. rsc.orgacs.org

Table 1: Examples of Metal Sulfide Nanomaterials Synthesized Using Thioacetamide (TAA)

| Metal Sulfide | Synthesis Method | Metal Precursor | Sulfur Source | Reference |

|---|---|---|---|---|

| ZnS | Sol-gel / Hydrothermal | Zinc Acetate (B1210297) | Thioacetamide | mdpi.comnih.gov |

| CuSbS₂/Cu₃SbS₄ | Hot Injection | Copper/Antimony precursors | Thioacetamide | rsc.orgacs.org |

| Bi₂S₃ | Microwave Irradiation | Bismuth Nitrate | Thioacetamide | bohrium.com |

| NiS | Hydrolysis / Direct Reaction | Nickel precursor | Thioacetamide | researchgate.net |

Utilization in Chemical Analysis (e.g., Source for Sulfide Ions in Specific Conditions)

There is no evidence in the literature to suggest that this compound is used in chemical analysis as a source of sulfide ions.

Thioacetamide (TAA) is a classic reagent in qualitative inorganic analysis, where it serves as a convenient and safer in situ source of hydrogen sulfide compared to using H₂S gas directly. wikipedia.orgchemicalbook.com In aqueous solutions, particularly when heated in acidic or basic conditions, TAA hydrolyzes to produce H₂S. This controlled release allows for the selective precipitation of metal ions as their corresponding metal sulfides, which is a fundamental technique for separating and identifying cations. wikipedia.org

Q & A

Q. What is the metabolic pathway of thioacetamide (TAA) leading to the formation of Thioacetamide-S-oxide (TASO), and how does this relate to experimental design?

Thioacetamide is metabolized in the liver via cytochrome P450 and flavin-containing monooxygenases (FMOs) to produce TASO, its primary toxic intermediate. TASO is further oxidized to Thioacetamide-S,S-dioxide (TASO2), which covalently binds to cellular macromolecules, inducing oxidative stress and hepatotoxicity. When designing experiments, researchers should account for species-specific metabolic rates (e.g., rats vs. humans) and use primary hepatocytes or microsomal preparations to validate metabolic activation . Dose-response studies must include controls for TASO stability, as its reactive nature may require short-term exposure protocols (e.g., 24-hour treatments in vitro) to mimic in vivo toxicity .

Q. What standardized experimental models are used to study TASO-induced liver fibrosis, and what endpoints should be prioritized?

Rat models are commonly employed, with intraperitoneal TAA administration (100–200 mg/kg, 2–3 times weekly for 8–12 weeks) to induce fibrosis. Key endpoints include histopathological scoring of collagen deposition (e.g., Sirius Red staining), serum biomarkers (ALT, AST), and molecular markers like TGF-β1, PDGF-BB, and α-SMA . For in vitro studies, primary rat or human hepatocytes treated with TASO (1–10 mM for 24–48 hours) are used to assess gene expression changes (e.g., RNA-seq) linked to fibrotic pathways .

Q. How does TASO generate oxidative stress, and what methodological approaches confirm its role in toxicity?

TASO generates reactive oxygen species (ROS) via redox cycling, leading to lipid peroxidation, DNA damage, and mitochondrial dysfunction. Researchers should combine ROS-specific fluorescent probes (e.g., DCFH-DA) with antioxidant depletion assays (e.g., measuring glutathione levels) to quantify oxidative stress. Co-treatment with antioxidants like quercetin or N-acetylcysteine can validate ROS-mediated toxicity .

Advanced Research Questions

Q. How can interspecies differences in TASO-induced gene expression be systematically analyzed to improve translational relevance?

A modular gene co-expression approach identifies conserved injury pathways across species. For example, RNA-seq data from TASO-treated human hepatocytes can be compared to rat in vivo and in vitro models using weighted gene co-expression network analysis (WGCNA). This method prioritizes fibrosis-related modules (e.g., collagen biosynthesis) over individual gene signatures, revealing stronger cross-species correlations (R² > 0.6) than pathway-level analyses .

Q. What experimental strategies resolve contradictions between in vitro and in vivo data on TASO toxicity mechanisms?

Discrepancies often arise from differences in metabolite bioavailability or cell-type specificity. To address this:

- Use physiologically relevant TASO concentrations in vitro, calibrated against in vivo pharmacokinetic data (e.g., rat plasma TASO levels peak at 2–4 hours post-TAA injection) .

- Combine multi-omics (transcriptomics, metabolomics) with single-cell RNA-seq to map cell-specific responses in heterogeneous tissues like liver .

- Validate in vitro findings using precision-cut liver slices (PCLS), which retain native cellular interactions .

Q. How can researchers differentiate TASO-specific effects from broader hepatotoxic responses in complex models?

Employ comparative toxicogenomics:

- Compare TASO-treated samples to other hepatotoxins (e.g., CCl₄) using pathway enrichment tools like DAVID or Metascape.

- Use CRISPR/Cas9 to knock out FMO3 (the enzyme responsible for TASO formation) in hepatocytes, isolating TASO-dependent effects .

- Spatial transcriptomics can localize TASO-induced gene expression changes to periportal vs. centrilobular liver regions, correlating with histopathology .

Q. What advanced biomarkers are emerging for early detection of TASO-induced liver injury?

Circulating microRNAs (e.g., miR-122, miR-34a) and exosomal proteins (e.g., heat shock protein 90) show promise as sensitive, non-invasive biomarkers. These can be quantified via qPCR or ELISA in serial blood samples from rodent models, with validation in human cell lines .

Methodological Considerations

Q. How should researchers handle TASO’s instability in long-term studies?

- Store TASO as a lyophilized powder at -20°C and prepare fresh solutions in inert solvents (e.g., DMSO) for each experiment.

- Monitor degradation via HPLC or LC-MS, particularly in cell culture media, where half-life may drop below 6 hours .

Q. What statistical approaches are recommended for analyzing TASO toxicity data with high variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.